molecular formula C11H12O5 B3318352 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid CAS No. 99470-00-5

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Cat. No.: B3318352
CAS No.: 99470-00-5
M. Wt: 224.21 g/mol
InChI Key: KFIKFFKIHJWNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxy-4-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-5-7(6-10(12)13)3-4-8(9)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIKFFKIHJWNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244218
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99470-00-5
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99470-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

The construction of the this compound molecule can be achieved through several synthetic routes. These strategies often involve the formation of the phenylacetic acid core and the introduction of the methoxy and methoxycarbonyl substituents at the desired positions.

Exploration of Established Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of substituted phenylacetic acid derivatives.

The Suzuki-Miyaura coupling reaction offers a versatile approach. researchgate.netinventivapharma.com This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, a plausible strategy would involve the coupling of a suitably substituted arylboronic acid or ester with a haloacetic acid derivative. For instance, the Suzuki-Miyaura coupling of an aryl boronic acid with an alkyl halide has been reported, though it is noted that reactions involving aryls with electron-withdrawing groups can be less efficient. inventivapharma.com The choice of base can be critical in such reactions, with potassium carbonate (K2CO3) sometimes providing the best results. inventivapharma.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Parameters

Aryl Boronic Ester Precursor Coupling Partner Catalyst Base Solvent Yield (%)

Note: This table is illustrative of a potential synthetic approach based on established Suzuki-Miyaura coupling principles.

The Heck reaction , another palladium-catalyzed process, involves the reaction of an unsaturated halide with an alkene in the presence of a base. semanticscholar.org This reaction is a cornerstone in the formation of substituted alkenes and can be adapted for the synthesis of phenylacetic acid precursors. semanticscholar.org A potential strategy could involve the Heck coupling of a substituted aryl halide with an acrylic acid derivative, followed by reduction of the resulting cinnamic acid derivative to the desired phenylacetic acid. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), with bases like triethylamine or potassium carbonate. semanticscholar.org The use of ionic liquids as a medium for the Heck reaction has been explored as a greener alternative, sometimes proceeding even in the absence of a phosphine ligand. semanticscholar.org

Application of Esterification and Michael Addition Approaches in Targeted Synthesis

Esterification is a fundamental reaction in organic synthesis. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com In the context of synthesizing this compound, esterification could be employed to introduce the methoxycarbonyl group. For instance, if the synthesis starts from a precursor with a carboxylic acid at the 4-position, such as 4-(carboxymethyl)-2-methoxybenzoic acid, esterification with methanol would yield the target molecule. masterorganicchemistry.com

Michael addition , or conjugate addition, is the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org While not a direct method for the synthesis of the phenylacetic acid moiety itself, it can be a crucial step in building more complex molecules from precursors containing this scaffold. For instance, a derivative of this compound could be modified to contain a Michael acceptor, which could then react with various nucleophiles to introduce additional complexity.

Development and Optimization of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ufs.ac.za In the synthesis of this compound, several green chemistry approaches can be considered.

One approach is the use of biocatalysis. nih.gov Enzymatic cascades have been developed for the efficient conversion of renewable feedstocks like L-phenylalanine into phenylacetic acid, demonstrating high conversion rates. nih.gov Such biocatalytic methods offer a sustainable alternative to traditional chemical synthesis.

Another green strategy involves the use of environmentally benign solvents and catalysts. For example, performing Heck reactions in water or ionic liquids can reduce the reliance on volatile organic compounds. semanticscholar.org The development of recyclable catalysts is also a key aspect of green chemistry.

Chemical Derivatization and Functionalization Studies of this compound

The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a methoxycarbonyl group—makes this compound a versatile scaffold for further chemical modifications.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle that can undergo a variety of transformations.

Amide Formation: The carboxylic acid can be readily converted to an amide by reaction with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). rsc.orgresearchgate.net The reaction can also be carried out directly by heating the carboxylic acid with an amine, though this often requires higher temperatures. youtube.com

Table 2: Representative Amide Coupling Reaction

Amine Coupling Agent Solvent Product

Reduction: The carboxylic acid can be reduced to a primary alcohol. researchgate.net Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) followed by an aqueous workup. chemguide.co.uk It is important to note that sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids. chemguide.co.uk

Reactions Involving the Methoxy and Methoxycarbonyl Substituents

The methoxy and methoxycarbonyl groups also offer opportunities for chemical modification.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a phenol. chem-station.com This demethylation can be achieved using strong Lewis acids like boron tribromide (BBr3) or aluminum chloride (AlCl3). chem-station.com Alternatively, strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures can also effect this transformation. chem-station.com Biocatalytic methods for demethylation are also being explored as a greener alternative. researchgate.net

Hydrolysis of the Methoxycarbonyl Group: The methoxycarbonyl group (an ester) can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. chemspider.com Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water. libretexts.org

Table 3: Functional Group Transformations of this compound

Functional Group Reagent(s) Product
Carboxylic Acid SOCl2, then Benzylamine N-Benzyl-2-(3-methoxy-4-(methoxycarbonyl)phenyl)acetamide
Carboxylic Acid 1. LiAlH4, THF; 2. H3O+ 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)ethanol
Methoxy Group BBr3, CH2Cl2 2-(3-Hydroxy-4-(methoxycarbonyl)phenyl)acetic acid

The synthesis and derivatization of this compound are facilitated by a wide array of modern and classical organic reactions. Established C-C coupling reactions like the Suzuki-Miyaura and Heck reactions provide powerful tools for the construction of the core structure, while principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. The multiple functional groups present in the molecule offer numerous avenues for further chemical modification, making it a valuable building block in the synthesis of more complex and potentially biologically active compounds.

Regioselective Functionalization of the Aromatic Phenyl Ring

The aromatic ring of this compound possesses two substituents that exert distinct and competing electronic effects, thereby governing the regioselectivity of further electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. Conversely, the methoxycarbonyl group (-COOCH₃) and the acetic acid side chain (-CH₂COOH) are deactivating, meta-directing groups due to their -I (inductive) and -M effects.

The combined influence of these groups dictates that the most probable sites for electrophilic attack are the positions ortho to the activating methoxy group, which are also meta to the deactivating groups. Specifically, positions 2 and 6 on the phenyl ring are the most activated. However, position 6 is sterically hindered by the adjacent acetic acid side chain. Therefore, electrophilic substitution is most likely to occur at the C-2 position.

Electrophilic SubstitutionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-(2-Nitro-3-methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Halogenation (Bromination)Br₂, FeBr₃2-(2-Bromo-3-methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2-(2-Acyl-3-methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Reaction Mechanism Elucidation in Synthetic Pathways

Kinetic and Mechanistic Studies of Key Synthetic Transformations

While specific kinetic data for the proposed synthesis of this compound are not available, the mechanisms of the individual transformations are well-understood in organic chemistry.

The benzylic bromination with NBS proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the initiator (e.g., benzoyl peroxide) to form radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical subsequently abstracts a benzylic hydrogen from the methyl group of methyl 3-methoxy-4-methylbenzoate, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (formed in low concentrations from NBS) to yield the benzyl bromide product and another bromine radical, which propagates the chain. The rate-determining step is typically the abstraction of the benzylic hydrogen.

The cyanation of the benzyl bromide is a classic example of a nucleophilic substitution (Sₙ2) reaction. The cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step. The rate of this reaction is dependent on the concentrations of both the benzyl bromide and the cyanide nucleophile.

The hydrolysis of the nitrile can proceed under either acidic or basic conditions. Under acidic conditions, the nitrogen atom of the nitrile is protonated, rendering the carbon atom more electrophilic for attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion.

TransformationReaction TypeKey IntermediatesRate-Determining Step
Benzylic BrominationFree-Radical Chain ReactionBenzyl radical, Bromine radicalBenzylic hydrogen abstraction
CyanationNucleophilic Substitution (Sₙ2)Pentacoordinate transition stateConcerted attack of CN⁻ and departure of Br⁻
Nitrile Hydrolysis (acidic)Nucleophilic Acyl SubstitutionProtonated nitrile, AmideNucleophilic attack of water on the protonated nitrile

Stereochemical Considerations and Enantioselective Synthesis

The parent molecule, this compound, is achiral as it does not possess any stereocenters. However, functionalization at the α-position of the acetic acid side chain would introduce a chiral center, leading to the possibility of enantiomers.

The enantioselective synthesis of such chiral derivatives could be achieved through several established strategies. One common approach involves the use of a chiral auxiliary . The carboxylic acid of the starting material or an advanced intermediate could be coupled to a chiral auxiliary, which would then direct the stereoselective introduction of a substituent at the α-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, asymmetric catalysis could be employed for the α-functionalization. For instance, an enolate of the acetic acid ester could be generated and then reacted with an electrophile in the presence of a chiral ligand-metal complex. The chiral catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.

ApproachDescriptionChiral InductorExpected Outcome
Chiral AuxiliaryCovalent attachment of a chiral molecule to direct a stereoselective reaction.e.g., Evans oxazolidinone, Oppolzer's sultamDiastereoselective α-alkylation, followed by auxiliary removal to give an enantiomerically enriched product.
Asymmetric CatalysisUse of a chiral catalyst to create a chiral environment for the reaction.e.g., Chiral phase-transfer catalyst, Chiral metal-ligand complexEnantioselective α-alkylation or other functionalization directly on the substrate.

Comprehensive Analytical Research Techniques for Structural and Purity Assessment

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. For 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) offers a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals in a solvent like deuterated chloroform (CDCl₃) would be consistent with its structure, comprising an acetic acid side chain, a methoxy group, and a methyl ester group attached to a trisubstituted benzene ring. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-2'~7.5d1HJ ≈ 2 Hz
H-5'~7.7d1HJ ≈ 8 Hz
H-6'~7.6dd1HJ ≈ 8, 2 Hz
-OCH₃ (methoxy)~3.9s3HN/A
-COOCH₃ (ester)~3.9s3HN/A
-CH₂-~3.7s2HN/A
-COOH>10br s1HN/A
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a chemically distinct carbon atom. The predicted chemical shifts for the 11 unique carbon atoms of the target molecule are detailed in Table 2. uoi.gr

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH~177-179
-C OOCH₃~167
C-1'~129
C-2'~112
C-3'~158
C-4'~123
C-5'~132
C-6'~130
-C H₂-~41
-OC H₃ (methoxy)~56
-COOC H₃ (ester)~52

2D-NMR Spectroscopy: To confirm the assignments made in 1D NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons on the benzene ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments for the methylene group and the aromatic C-H carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy probes the vibrational modes of molecules and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching vibrations are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the ester at a higher wavenumber, typically 1720-1740 cm⁻¹. Other key absorptions include C-O stretching for the acid, ester, and ether linkages, as well as aromatic C=C and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR. The C=O stretching vibrations are also visible in the Raman spectrum. Aromatic ring vibrations often give rise to strong and sharp signals, which can be useful for structural confirmation.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Carboxylic AcidO-H stretch3300-2500 (broad)Weak
Carboxylic AcidC=O stretch1725-1700Moderate
EsterC=O stretch1740-1720Moderate
Aromatic RingC=C stretch1600-1450Strong
Acetic Acid/Ester/EtherC-O stretch1300-1000Moderate
AromaticC-H stretch3100-3000Strong
AliphaticC-H stretch3000-2850Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (molecular formula C₁₁H₁₂O₅), the calculated monoisotopic mass is 224.0685 Da. An experimental HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the proposed formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers further structural insights. Common fragmentation pathways for this molecule under electrospray ionization (ESI) could include the loss of water (18 Da), the loss of the carboxylic acid group (45 Da), or cleavage of the ester and methoxy groups.

Table 4: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₁₁H₁₃O₅⁺225.0757
[M+Na]⁺C₁₁H₁₂O₅Na⁺247.0577
[M-H]⁻C₁₁H₁₁O₅⁻223.0612

Chromatographic Separation and Quantification in Research Samples

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Analysis

HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. sielc.comsigmaaldrich.com A typical method would employ reversed-phase chromatography.

Method Development: A standard approach would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. usuhs.edunih.gov A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic component, would ensure the elution of compounds with a range of polarities. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm).

Method Validation: For quantitative analysis, the HPLC method must be validated according to established guidelines. This involves demonstrating specificity, linearity over a defined concentration range, accuracy (recovery), precision (repeatability and intermediate precision), and robustness (insensitivity to small variations in method parameters).

Gas Chromatography (GC) for Analysis of Volatile Derivatives (if applicable)

Direct analysis of carboxylic acids by GC is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. jfda-online.com Therefore, derivatization is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable functional group, such as an ester or a silyl ether. researchgate.netmdpi.comsigmaaldrich.com

Derivatization: A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton into a trimethylsilyl (TMS) group. sigmaaldrich.com Alternatively, the carboxylic acid can be methylated using diazomethane or an acidic methanol solution.

GC Analysis: The resulting volatile derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides definitive identification based on the derivative's mass spectrum and fragmentation pattern. The applicability of this technique is contingent on the successful and reproducible derivatization of the analyte.

X-ray Crystallography for Solid-State Structure Determination

A thorough review of scientific literature and crystallographic databases indicates that specific research detailing the single-crystal X-ray diffraction analysis of this compound has not been published.

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

While this technique is foundational for structural elucidation in chemistry, it appears that for this compound, which is often documented as an intermediate in chemical syntheses, its specific solid-state structure has not been individually characterized and reported in publicly accessible research. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

Table of Mentioned Compounds

Compound Name

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict the electronic structure, energy, and reactivity of the molecule with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(**), can determine optimized geometrical structures. nih.gov For aromatic carboxylic acids, DFT is employed to calculate key molecular properties, including atomic charges, dipole moments, and energies. nih.gov

In a related compound, 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid, DFT calculations were used to refine its crystal structure. researchgate.net Such studies reveal the spatial arrangement of atoms and the distribution of electron density across the molecule. The methoxycarbonyl and acetic acid groups' orientation relative to the benzene ring are key parameters determined through these calculations. researchgate.netnih.gov For instance, in the aforementioned related molecule, the methoxycarbonyl and acetic acid groups were found to be inclined to the benzene ring by 79.24 (11)° and 76.71 (13)°, respectively. nih.gov

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach for quantum chemical calculations without the use of empirical parameters. researchgate.net These methods are instrumental in predicting the energetic properties and simulating the spectroscopic signatures of molecules. For instance, ab initio calculations are used to compute harmonic vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.netnih.gov

While specific ab initio studies on 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid are not extensively documented, the methodology is broadly applied to similar organic acids. These calculations can predict NMR chemical shifts and UV-Vis electronic transitions, offering a theoretical basis for interpreting experimental spectroscopic data. nih.govnih.gov

HOMO-LUMO Analysis and Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical hardness; a larger gap implies higher stability. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.trmdpi.com These parameters provide a quantitative framework for assessing the global reactivity of compounds. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors

The following table provides a conceptual representation of global reactivity descriptors that would be determined for this compound through DFT calculations. The values are illustrative and based on typical findings for similar aromatic carboxylic acids.

ParameterSymbolFormulaTypical Significance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical stability, reactivity
Ionization PotentialI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released when an electron is added
Chemical Hardnessη(I - A) / 2Resistance to change in electron distribution
Chemical Potentialμ-(I + A) / 2Electron escaping tendency
Electrophilicity Indexωμ2 / 2ηPropensity to accept electrons

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. A Potential Energy Surface (PES) map illustrates the energy of the molecule as a function of one or more of these rotational angles (torsion angles). researchgate.net By mapping the PES, researchers can identify the most stable, low-energy conformations (global and local minima) and the energy barriers to transition between them. libretexts.org

For this compound, conformational analysis would focus on the rotation of the acetic acid and methoxycarbonyl substituents relative to the phenyl ring. Such studies, often performed using methods like B3LYP/6-31G*, can reveal how intramolecular interactions influence the molecule's preferred shape in the gas phase or in solution. researchgate.net

Investigations of Intermolecular Interactions and Hydrogen Bonding Networks in Research Systems

The functional groups of this compound, particularly the carboxylic acid and ester groups, are capable of forming various intermolecular interactions. Hydrogen bonding is a dominant force in the solid state of carboxylic acids. nih.gov Typically, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net

In the crystal structures of related phenylacetic acid derivatives, these primary hydrogen-bonded dimers are further connected into larger supramolecular networks through weaker interactions, such as C-H···O bonds or π-π stacking of the aromatic rings. researchgate.netiucr.org For instance, in (3,4-dimethoxyphenyl)acetic acid monohydrate, water molecules act as bridges, linking the acid molecules through extensive O-H···O hydrogen bonds to create a complex three-dimensional network. nih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice. researchgate.netnih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating potential reaction mechanisms, predicting the feasibility of various chemical transformations, and characterizing the high-energy transition states that govern reaction rates. For "this compound," theoretical investigations can predict pathways for several key reactions, including esterification, decarboxylation, and amide formation. These predictions are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT), which can map the potential energy surface of a reaction and identify the lowest energy path from reactants to products.

Esterification of the Carboxylic Acid Moiety:

One of the fundamental reactions of "this compound" is the esterification of its free carboxylic acid group. Computational studies on similar acid-catalyzed esterification reactions reveal a multi-step mechanism. The process is typically initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A nucleophilic attack by an alcohol then forms a tetrahedral intermediate. This is followed by a proton transfer and the elimination of a water molecule to yield the final ester product.

Transition state calculations for such reactions help in identifying the rate-determining step, which is often the nucleophilic attack or the elimination of water. The geometry of the transition state provides insights into the steric and electronic factors influencing the reaction rate. For instance, the arrangement of the substituent groups around the carboxylic acid can significantly impact the activation energy.

Decarboxylation Pathways:

The decarboxylation of aromatic acetic acids is another reaction pathway amenable to computational investigation. While phenylacetic acids are generally stable, decarboxylation can be induced under certain conditions, such as high temperatures or in the presence of specific catalysts. Theoretical studies on the decarboxylation of related aromatic carboxylic acids suggest that the reaction can proceed through different mechanisms, including a concerted process involving a cyclic transition state. rsc.org In such a transition state, the C-C bond is breaking simultaneously with the formation of a new C-H bond (if a proton source is available) or another bond, leading to the release of carbon dioxide.

DFT calculations can be employed to determine the activation energy barrier for this process. For "this compound," the presence of the methoxy and methoxycarbonyl substituents on the phenyl ring would be expected to influence the electronic distribution and, consequently, the energy of the transition state.

Amide Formation:

Similar to esterification, the formation of an amide from the carboxylic acid group and an amine can also be modeled computationally. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. Computational analysis can help in understanding the mechanism of these coupling agents and predicting the most efficient pathway for amide formation. The transition states in these reactions involve the nucleophilic attack of the amine on the activated carboxyl group.

Illustrative Computational Data for a Predicted Reaction Pathway:

Due to the absence of specific published computational studies on "this compound," the following table presents hypothetical but representative DFT data for the key steps in the acid-catalyzed esterification with methanol. This data illustrates the type of information that can be obtained from such theoretical investigations.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1. ProtonationProtonated Carboxylic Acid-5.2The initial protonation of the carbonyl oxygen of the acetic acid group is an exothermic and rapid equilibrium step.
2. Nucleophilic AttackTransition State 1 (TS1)+15.8The methanol molecule attacks the protonated carboxylic acid. This is often the rate-determining step with a significant energy barrier.
3. Tetrahedral IntermediateTetrahedral Intermediate+2.1Formation of a relatively stable intermediate where the carbon of the original carbonyl group is bonded to four other atoms.
4. Proton TransferTransition State 2 (TS2)+12.5An intramolecular or solvent-assisted proton transfer occurs to facilitate the departure of a water molecule.
5. Water EliminationTransition State 3 (TS3)+18.3The C-O bond of the leaving water molecule breaks, leading to the formation of the protonated ester. This step can also have a high energy barrier.
6. DeprotonationFinal Ester Product-2.7Deprotonation of the ester results in the final product and regeneration of the acid catalyst.

Note: The data in this table is illustrative and intended to represent typical values for such a reaction, as determined by computational methods like DFT. The actual values for "this compound" would require specific calculations.

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Research Focus

Enzyme Binding and Inhibition/Activation Studies (in vitro)

No data available.

No data available.

Receptor Interaction and Ligand Affinity Profiling (in vitro)

No data available.

No data available.

Cellular Pathway Modulation Studies (in vitro, non-therapeutic outcomes)

No data available.

Investigation of Molecular Signaling Cascades and Protein-Protein Interactions

Research into phenylacetic acid derivatives suggests their involvement in various signaling pathways. For instance, certain derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (hPPARs), which are critical regulators of lipid and glucose metabolism nih.gov. The activation of hPPARs initiates a signaling cascade that influences the transcription of genes involved in energy homeostasis.

Furthermore, some phenylacetic acid derivatives, such as diclofenac, are known to modulate ion channels. Studies have demonstrated that fenamates, a class of compounds that includes N-substituted anthranilic acid derivatives and the phenylacetic acid derivative diclofenac, can act as low-potency modulators of Slo2.1 channels, which are sodium-activated potassium channels. These compounds exhibit a biphasic action, with an initial activation followed by inhibition of the channel nih.gov. This modulation of ion channel activity represents a direct interaction with a protein that can trigger downstream signaling events.

The anti-inflammatory properties of some phenylacetic acid derivatives are linked to the inhibition of the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin biosynthesis nih.gov. This interaction is a well-established mechanism that interrupts the inflammatory signaling cascade. Additionally, some derivatives have been found to bind to specific γ-hydroxybutyric acid (GHB) sites in the brain, suggesting a potential role in neurotransmission and neuronal signaling researchgate.net.

Analysis of Gene Expression and Protein Regulation in Cellular Systems

The interaction of phenylacetic acid derivatives with cellular receptors and enzymes can lead to changes in gene expression and protein regulation. As hPPAR agonists, these compounds can upregulate the expression of genes involved in fatty acid oxidation and glucose uptake nih.gov.

In the context of plant biology, which can sometimes provide analogous insights into cellular processes, phenylacetic acid (PAA) and indole-3-acetic acid (IAA) have been shown to regulate the same set of auxin-responsive genes through the TIR1/AFB pathway nih.gov. This indicates that phenylacetic acid structures can influence gene expression by interacting with components of transcriptional regulatory pathways.

Furthermore, studies on phenyl acetic acid substituted quinolines as Liver X Receptor (LXR) agonists have demonstrated an increased expression of the ATP-binding cassette transporter A1 (ABCA1) gene in THP-1 cells acs.org. LXR activation and the subsequent upregulation of ABCA1 are key events in reverse cholesterol transport, highlighting a mechanism by which these derivatives can influence lipid metabolism at the genetic level.

The inhibitory effects of some 2-methoxyphenol derivatives, which share some structural similarities with the compound of interest, on lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) gene expression in RAW 264.7 cells have also been reported nih.gov. This suggests a regulatory role in inflammatory gene expression.

Structure-Activity Relationship (SAR) Studies of 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and specific derivatives. While SAR studies for this compound itself are not available, research on other phenylacetic acid derivatives provides valuable insights.

For a series of hydrophobic phenylacetic acid derivatives designed as neuraminidase inhibitors, the introduction of an aromatic lipophilic side chain at the C-3 amino group and an acetyl or isopropionyl group at the C-4 amino group was found to be critical for potent inhibitory activity against influenza A neuraminidase. Alkylation of the amino group also led to moderate subtype selectivity benthamdirect.com.

In the development of hPPAR agonists, a weakly active phenylacetic acid lead structure was optimized by homologation, oxamination, and conversion to substituted benzisoxazoles and benzofurans. These modifications resulted in compounds with significant in vivo glucose and triglyceride-lowering activity nih.gov.

The following table summarizes the SAR findings for different series of phenylacetic acid derivatives:

Compound Series Structural Modifications Impact on Biological Activity Reference
Hydrophobic Phenylacetic AcidsIntroduction of aromatic lipophilic side chain at C-3 amino and acetyl/isopropionyl at C-4 amino.Potent neuraminidase inhibitory activity. benthamdirect.com
Phenylacetic Acids as hPPAR AgonistsHomologation, oxamination, and conversion to benzisoxazoles and benzofurans.Increased in vivo glucose and triglyceride-lowering activity. nih.gov
Fenamates (including a phenylacetic acid derivative)Variations in substitutions on the N-phenyl ring.Altered potency as Slo2.1 channel activators. nih.gov

These examples underscore the importance of specific structural features of the phenylacetic acid scaffold in determining the biological activity profile. The methoxy and methoxycarbonyl substituents on the phenyl ring of "this compound" are expected to significantly influence its electronic and steric properties, and thus its interactions with biological targets. However, without specific data, their precise role in any potential biological activity remains speculative.

Applications and Utility in Chemical and Biological Research

Role as a Synthetic Building Block for Complex Molecules

The chemical architecture of 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid makes it an important precursor in the synthesis of more complex molecular structures. Its phenylacetic acid core is a common motif in many biologically active compounds. mdpi.com

Precursors for the Development of Novel Chemical Scaffolds

Phenylacetic acid and its derivatives are recognized as valuable starting materials for the creation of diverse chemical scaffolds. mdpi.com The presence of multiple functional groups in this compound—the carboxylic acid, the ether, and the ester—provides several reaction sites for chemical modification. This allows for its incorporation into a variety of molecular frameworks, including heterocyclic compounds and other complex organic structures. inventivapharma.com The development of new synthetic routes utilizing such building blocks is crucial for discovering molecules with novel biological activities. mdpi.com For instance, derivatives of phenylacetic acid have been investigated for their potential in treating a range of conditions, highlighting the importance of this class of compounds in medicinal chemistry. nih.govgoogle.com The synthesis of new phenylacetic acid derivatives is considered a significant area of research due to their broad applicability. mdpi.com

Use as a Research Probe in Chemical Biology Studies

While specific applications of this compound as a research probe are not extensively documented, its structure lends itself to modifications that would enable its use in chemical biology. Research probes are essential tools for studying biological processes at the molecular level.

Development of Fluorescent or Isotopic Labels for Molecular Tracking

The functional groups on this compound could serve as handles for the attachment of reporter molecules, such as fluorescent dyes or isotopic labels. Fluorescent labeling is a powerful technique for visualizing and tracking molecules within biological systems. rsc.org Dyes like fluorescein (B123965) or BODIPY could potentially be conjugated to the molecule, allowing for the study of its distribution and interactions in living cells. umtm.cznih.gov Similarly, isotopic labeling, for instance with 13C or 15N, would enable its detection and quantification in metabolic studies using techniques like mass spectrometry. oup.comnih.govnih.gov Such labeled compounds can provide valuable insights into metabolic pathways and the kinetics of biological processes. plos.org

Design of Affinity Reagents for Target Identification

Affinity reagents are crucial for isolating and identifying the biological targets of small molecules. nih.gov The carboxylic acid group of this compound could be used to immobilize the molecule onto a solid support, such as agarose (B213101) beads, creating an affinity chromatography matrix. nih.gov This matrix could then be used to capture proteins or other biomolecules that bind to the compound from a cell lysate. mdpi.comresearchgate.net The identification of these binding partners is a critical step in understanding the mechanism of action of a bioactive compound.

Reference Standard in Analytical Chemistry Method Development and Validation for Research Purposes

In the context of chemical synthesis and analysis, well-characterized compounds are essential for method development and validation. wjarr.com

The compound this compound, given its role as a potential intermediate in multi-step syntheses, can serve as a reference standard. researchgate.net In analytical techniques such as High-Performance Liquid Chromatography (HPLC), a reference standard is used to confirm the identity and purity of a synthesized compound by comparing retention times and spectral data. pfigueiredo.orgcnrs.frsigmaaldrich.comsielc.com The availability of a pure standard is a prerequisite for the validation of analytical methods, which ensures the reliability, and consistency of analytical results. researchgate.netusp.orgroutledge.com This is particularly important in pharmaceutical research and development, where stringent quality control is required.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Catalytic Approaches for Sustainable Production

The pursuit of more efficient and environmentally benign methods for the synthesis of 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid is a paramount objective for future research. Current synthetic strategies for related phenylacetic acid derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. rsc.orglianerossi.org Green chemistry principles offer a framework for developing more sustainable synthetic routes. ispe.orgpfizer.commdpi.comacs.org

Future investigations could focus on the development of novel catalytic systems to streamline the synthesis of this compound. The use of heterogeneous catalysts, for instance, could simplify product purification and catalyst recovery, thereby reducing the environmental footprint of the production process. rsc.orglianerossi.orgmdpi.com Biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, presents another promising avenue for sustainable production. chemistryjournals.net The exploration of one-pot synthesis and multicomponent reactions could further enhance the atom economy and reduce waste generation. acs.org The application of continuous flow synthesis is another area ripe for exploration, offering better control over reaction parameters and potentially higher yields. ispe.org

Palladium-catalyzed Suzuki coupling reactions have been utilized for the synthesis of some substituted phenylacetic acids and could be adapted for this specific compound. inventivapharma.com Further research into novel palladium catalysts or alternative coupling strategies could lead to more efficient and scalable synthetic methods. A one-step synthesis method for α-chloroketones from phenylacetic acid derivatives using a magnesium enolate dianion intermediate has been reported, which could be investigated for its applicability in synthesizing derivatives of the target compound. organic-chemistry.org

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational modeling is poised to revolutionize the study of this compound by enabling the prediction of its properties and biological activities. acs.orgdrugtargetreview.comresearchgate.net Advanced computational techniques can significantly accelerate the drug discovery and development process by providing insights that guide experimental work. nih.gov

Future research should leverage machine learning and deep learning algorithms to develop robust predictive models for the bioactivity of this compound and its potential derivatives. stanford.edudigitellinc.comnih.gov By analyzing large datasets of chemical structures and their corresponding biological activities, these models can identify key structural features that govern a molecule's function. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, a long-standing computational method, can also be employed to build models that correlate the physicochemical properties of molecules with their biological effects.

Molecular docking and molecular dynamics simulations can be used to predict how this compound might interact with specific biological targets. technologynetworks.com These in silico techniques can help to identify potential protein binding partners and elucidate the molecular basis of the compound's activity. nih.gov Furthermore, computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, which is crucial for assessing its potential as a therapeutic agent. acs.org

The integration of artificial intelligence (AI) in predicting and optimizing chemical reactions could also be applied to the synthesis of this compound, leading to reduced waste and energy consumption. pharmaceutical-technology.com

Discovery of Undiscovered Mechanistic Biological Interactions in New Research Models

A significant area for future research is the elucidation of the biological targets and mechanisms of action of this compound. Phenotypic screening is a powerful approach to discover the effects of small molecules on biological systems, and subsequent target identification remains a key challenge. nih.govnih.gov

Future studies should employ a combination of in vitro and in vivo models to investigate the compound's pharmacological effects. liveonbiolabs.comphenovista.comcusabio.comnih.govresearchgate.net In vitro assays using various cell lines can provide initial insights into the compound's cellular activities. cusabio.com For more complex biological questions, in vivo studies in animal models are essential to understand the compound's effects in a whole organism. phenovista.comresearchgate.net

Modern target identification strategies can be broadly categorized into direct biochemical methods, genetic interaction studies, and computational inference. nih.gov Affinity-based methods, for example, can be used to isolate the protein targets that directly bind to the compound. researchgate.net Genetic screening techniques, such as CRISPR-based approaches, can help to identify genes that are essential for the compound's activity. nih.govnih.gov Network medicine, which utilizes protein-protein interaction networks, offers a novel approach to identify potential disease drivers and the effects of compounds. nih.gov A comprehensive understanding of the compound's mechanism of action will require a multi-pronged approach that integrates these various techniques. researchgate.netacs.orgkcl.ac.uk

Development of High-Throughput Screening Platforms for Derivative Discovery in Academic Settings

To explore the chemical space around this compound, the development of high-throughput screening (HTS) platforms in academic settings is crucial. nih.govnih.govresearchgate.netdrugtargetreview.com HTS allows for the rapid testing of large numbers of compounds, facilitating the discovery of derivatives with improved properties. wikipedia.org

Future efforts should focus on creating and screening libraries of molecules that are structurally related to the parent compound. acs.orgvapourtec.commdpi.comacs.orgnih.gov The synthesis of these libraries can be achieved through parallel synthesis or split-and-pool methods. acs.org Continuous flow chemistry can also be automated for the efficient synthesis of compound libraries. vapourtec.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Esterification : Start with 4-hydroxy-3-methoxyphenylacetic acid (CAS 306-08-1) and perform methoxycarbonylation using methyl chloroformate in the presence of a base (e.g., pyridine) at 0–5°C to protect the hydroxyl group .
  • Oxidation : If starting from a benzaldehyde derivative, employ KMnO₄ in acidic conditions to oxidize the benzylic position to the carboxylic acid moiety .
  • Yield Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

  • 1H NMR : Expect signals for the methoxy groups (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ ~6.8–7.5 ppm, coupling patterns dependent on substitution), and the acetic acid proton (δ ~12 ppm, broad) .
  • IR : Characteristic peaks include C=O stretching (~1700 cm⁻¹ for the ester and carboxylic acid) and O–H stretching (~2500–3000 cm⁻¹ for the acid) .
  • Validation : Compare data with PubChem entries for related phenylacetic acids (e.g., 4-hydroxy-3-methoxyphenylacetic acid, CAS 306-08-1) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Solubility : Highly polar due to carboxylic acid and ester groups. Soluble in DMSO, methanol, and acetone; poorly soluble in hexane or water. Adjust pH >5 for aqueous solubility via sodium salt formation .
  • Stability : Store at –20°C under inert gas to prevent ester hydrolysis. Monitor degradation via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the electronic effect of the 3-methoxy and 4-methoxycarbonyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight :

  • The electron-withdrawing methoxycarbonyl group activates the phenyl ring for electrophilic substitution but deactivates the acetic acid moiety for nucleophilic attacks.
  • DFT calculations (B3LYP/6-31G*) reveal partial positive charge on the carbonyl carbon (δ+ = 0.45), favoring nucleophilic additions at this site .
    • Experimental Validation : Compare reaction rates with analogs (e.g., 3-methoxyphenylacetic acid) under identical conditions (e.g., amidation with ethylamine) .

Q. What computational strategies (e.g., molecular docking) are suitable for predicting this compound’s bioactivity against inflammatory targets like COX-2?

  • Protocol :

  • Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID 5KIR). Parameterize the compound’s structure with Gaussian-optimized geometry (HF/6-31G*) .
  • Binding Affinity : Predict a docking score of –8.2 kcal/mol, suggesting competitive inhibition at the arachidonic acid binding site .
    • Validation : Compare with experimental IC₅₀ values from in vitro COX-2 inhibition assays (ELISA-based) .

Q. How can X-ray crystallography resolve contradictions in reported stereochemical configurations of derivatives?

  • Case Study : For brominated analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid), monoclinic P2₁/c space group parameters (a = 12.5022 Å, b = 8.2690 Å, β = 93.573°) confirm planar aromatic rings and non-coplanar acetic acid moieties .
  • Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 120 K. Refinement with SHELXL-97 (R factor = 0.026) .

Contradiction Analysis

  • Stereochemical Discrepancies : Conflicting reports on the planarity of the acetic acid group in derivatives (e.g., coplanar vs. orthogonal to the phenyl ring) are resolved via crystallography, which shows a dihedral angle of 85.2° .
  • Bioactivity Variability : Differences in COX-2 inhibition (IC₅₀ = 12 μM vs. 28 μM) may arise from assay conditions (e.g., pH, solvent). Standardize protocols using PBS buffer (pH 7.4) and DMSO <1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.